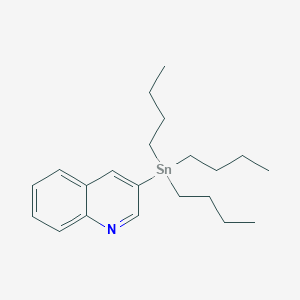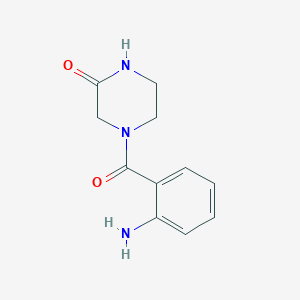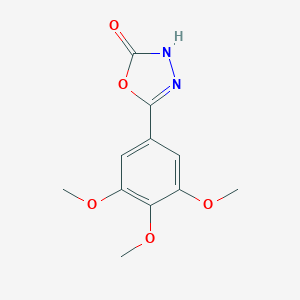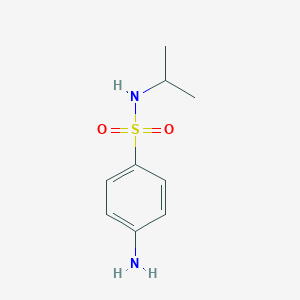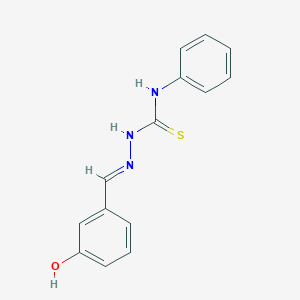
3-hydroxybenzaldehyde N-phenylthiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxybenzaldehyde N-phenylthiosemicarbazone is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzylidene group attached to a hydrazinecarbothioamide moiety, with a phenyl group and a hydroxyl group on the benzylidene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxybenzaldehyde N-phenylthiosemicarbazone can be achieved through the condensation reaction between 3-hydroxybenzaldehyde and N-phenylhydrazinecarbothioamide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours until the product precipitates out. The precipitate is then filtered, washed with ethanol, and dried under vacuum to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-hydroxybenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine (Br2).
Major Products
Oxidation: The major product would be the corresponding benzaldehyde derivative.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would depend on the electrophile used, such as brominated or nitrated derivatives.
科学研究应用
3-hydroxybenzaldehyde N-phenylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their structural and spectroscopic properties.
Biology: The compound has potential biological activities, including antimicrobial and antioxidant properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 3-hydroxybenzaldehyde N-phenylthiosemicarbazone involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. The hydroxyl and hydrazinecarbothioamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
(2E)-2-(4-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide: Similar structure but with the hydroxyl group in the para position.
(2E)-2-(3-methoxybenzylidene)-N-phenylhydrazinecarbothioamide: Similar structure but with a methoxy group instead of a hydroxyl group.
(2E)-2-(3-hydroxybenzylidene)-N-methylhydrazinecarbothioamide: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
3-hydroxybenzaldehyde N-phenylthiosemicarbazone is unique due to the presence of both a hydroxyl group and a phenyl group, which can influence its chemical reactivity and biological activity. The specific positioning of the hydroxyl group on the benzylidene ring can also affect its interaction with biological targets and its overall stability.
属性
CAS 编号 |
76572-75-3 |
|---|---|
分子式 |
C14H13N3OS |
分子量 |
271.34 g/mol |
IUPAC 名称 |
1-[(E)-(3-hydroxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H13N3OS/c18-13-8-4-5-11(9-13)10-15-17-14(19)16-12-6-2-1-3-7-12/h1-10,18H,(H2,16,17,19)/b15-10+ |
InChI 键 |
NCHUSBPRQKECMH-XNTDXEJSSA-N |
手性 SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=CC=C2)O |
SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)O |
规范 SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)O |
| 76572-75-3 | |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




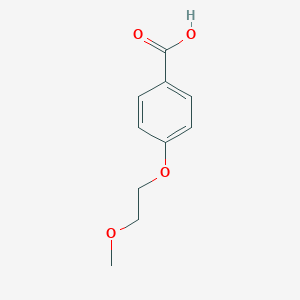
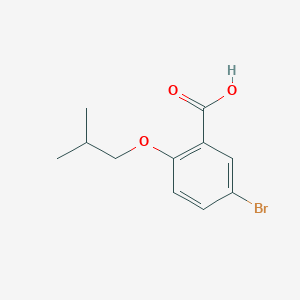
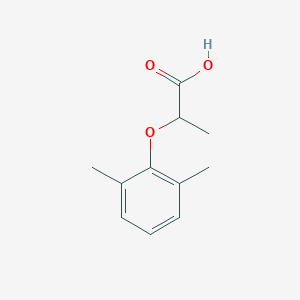
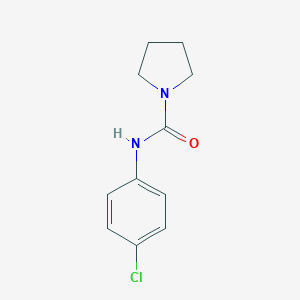

![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)
